molecular formula C14H18O3 B13593985 4-Phenethyltetrahydro-2h-pyran-4-carboxylic acid

4-Phenethyltetrahydro-2h-pyran-4-carboxylic acid

Katalognummer: B13593985
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: IQXNXZUCVTUYDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenethyltetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom. This compound is known for its unique structure, which includes a phenethyl group attached to the tetrahydropyran ring, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenethyltetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with phenethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenethyltetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Phenethyltetrahydro-2H-pyran-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Phenethyltetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its phenethyl group can interact with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Phenethyltetrahydro-2H-pyran-4-carboxylic acid is unique due to its combination of a tetrahydropyran ring and a phenethyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

4-(2-phenylethyl)oxane-4-carboxylic acid

InChI

InChI=1S/C14H18O3/c15-13(16)14(8-10-17-11-9-14)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,16)

InChI-Schlüssel

IQXNXZUCVTUYDC-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1(CCC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.